4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide
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Overview
Description
4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide is a complex organic compound that features a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the cyclization of o-phenylenediamine with a suitable dicarbonyl compound.
Attachment of the Butan-2-yl Group: This is achieved through a nucleophilic substitution reaction.
Diazotization and Coupling: The diazonium salt is formed and then coupled with the benzimidazole derivative.
Final Amidation: The final step involves the formation of the amide bond through a condensation reaction with benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary, but common reagents include halogens for electrophilic substitution and alkoxides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole amines.
Scientific Research Applications
4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or modulate their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and metronidazole share structural similarities and have comparable biological activities.
Benzimidazole Derivatives: Compounds such as omeprazole and thiabendazole are structurally related and exhibit similar pharmacological properties.
Uniqueness
What sets 4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C25H27N7O5 |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
4-[[4-[[1,3-dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide |
InChI |
InChI=1S/C25H27N7O5/c1-13(33)21(24(36)28-18-10-11-19-20(12-18)30-25(37)29-19)32-31-17-8-4-15(5-9-17)23(35)27-16-6-2-14(3-7-16)22(26)34/h2-9,18-21H,10-12H2,1H3,(H2,26,34)(H,27,35)(H,28,36)(H2,29,30,37) |
InChI Key |
JHAYAIBAJFMXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1CCC2C(C1)NC(=O)N2)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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